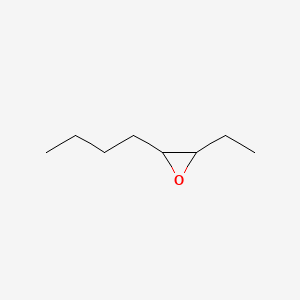
3,4-Epoxyoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Epoxyoctane is an organic compound with the molecular formula C₈H₁₆O. It is a type of epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Epoxyoctane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 3-octene with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which transfers an oxygen atom to the double bond of the alkene, resulting in the formation of the epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Epoxyoctane undergoes various types of chemical reactions, including:
Ring-opening reactions: The strained three-membered ring of the epoxide is highly reactive and can be opened by nucleophiles, such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Oxidation: The compound can be further oxidized to form corresponding carbonyl compounds, such as aldehydes and ketones.
Reduction: Reduction of this compound can yield alcohols.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing agents: Potassium permanganate, osmium tetroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Diols: Formed from ring-opening reactions with water
Ethers: Formed from ring-opening reactions with alcohols
Amino alcohols: Formed from ring-opening reactions with amines
Carbonyl compounds: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Aplicaciones Científicas De Investigación
3,4-Epoxyoctane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Epoxyoctane primarily involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form a wide range of products .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Epoxyoctane
- 2,3-Epoxyoctane
- 1,2-Epoxyhexane
- 1,2-Epoxybutane
Comparison
3,4-Epoxyoctane is unique due to the position of the epoxide ring on the carbon chain. This positioning affects its reactivity and the types of products formed during chemical reactions. For example, 1,2-Epoxyoctane and 2,3-Epoxyoctane have the epoxide ring closer to the end of the carbon chain, which can influence the steric and electronic properties of the compound, leading to different reaction outcomes .
Propiedades
Número CAS |
27415-21-0 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2-butyl-3-ethyloxirane |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8-7(4-2)9-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
QKHUXWLXTLMABH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


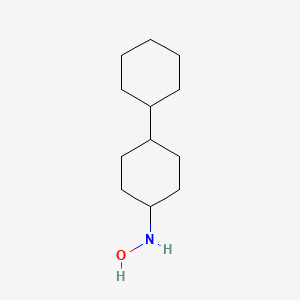
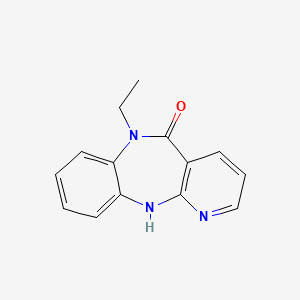
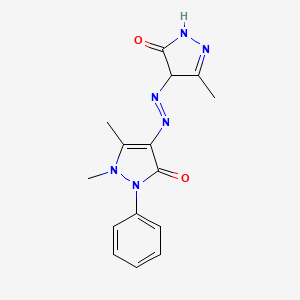
![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
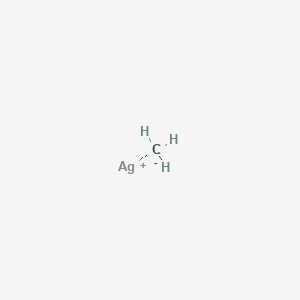
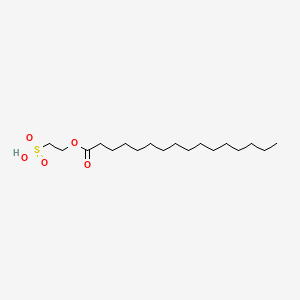

![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)
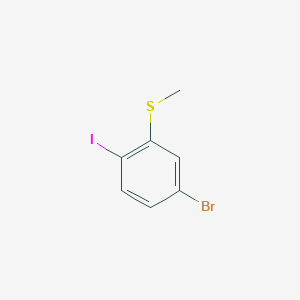
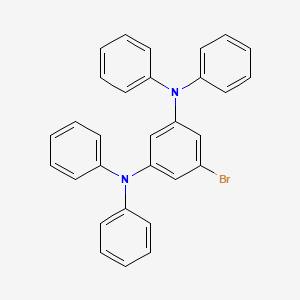
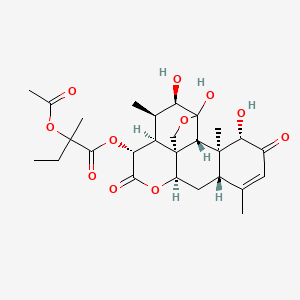
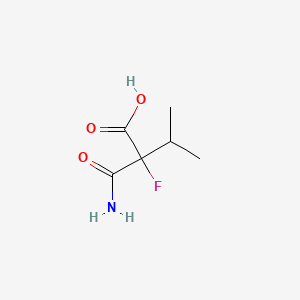
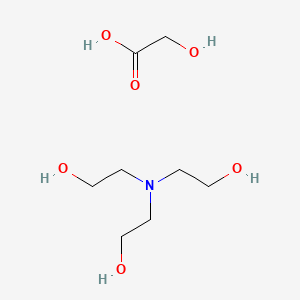
![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
